
2-Bromo-4,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4,6-dimethylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 610261-09-1 . It has a molecular weight of 229.08 and its IUPAC name is 2-bromo-4,6-dimethylnicotinamide . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,6-dimethylpyridine-3-carboxamide” is1S/C8H9BrN2O/c1-4-3-5 (2)11-7 (9)6 (4)8 (10)12/h3H,1-2H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Bromo-4,6-dimethylpyridine-3-carboxamide” is a solid compound . Its molecular formula is C8H9BrN2O and it has a molecular weight of 229.08 .Wissenschaftliche Forschungsanwendungen
Extraction and Separation in Ionic Liquids
2-Bromo-4,6-dimethylpyridine-3-carboxamide is explored in the context of extraction and separation processes, particularly in ionic liquids. A study by Pandey et al. (2020) investigated novel ligand functionality for the efficient and selective separation of UO22+ and Th4+ in pyridinium-based ionic liquids, revealing insights into the extraction mechanisms and stability under radiation (Pandey et al., 2020).
Synthesis and Biological Evaluation
The compound is involved in the synthesis of various derivatives with potential biological activities. Hemel et al. (1994) synthesized acyclic pyridine C-nucleosides and evaluated them against tumor-cell lines and viruses, though no marked biological activity was found (Hemel et al., 1994).
Heterocyclic Synthesis
In the field of heterocyclic chemistry, Madkour et al. (2009) utilized the compound for the synthesis of new thienopyrimidines, demonstrating its utility in creating diverse heterocyclic structures (Madkour et al., 2009).
Molecular and Crystal Structure Studies
The molecular and crystal structures of derivatives of 2-Bromo-4,6-dimethylpyridine-3-carboxamide have been studied to understand the transformation mechanisms. Koval’ et al. (2017) investigated the transformation of 2-pyridone-5-amide into nitrile, offering insights into the chemical behavior and properties of these compounds (Koval’ et al., 2017).
Synthesis of Pyridines
Bagley et al. (2004) discussed the synthesis of pyridines using 2-Bromo-4,6-dimethylpyridine-3-carboxamide, highlighting its role in generating various pyridine derivatives through bromocyclization and cyclodehydration processes (Bagley et al., 2004).
Safety And Hazards
The safety data sheet for “2-Bromo-4,6-dimethylpyridine-3-carboxamide” suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
2-bromo-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVGQIHFDHEAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dimethylpyridine-3-carboxamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)
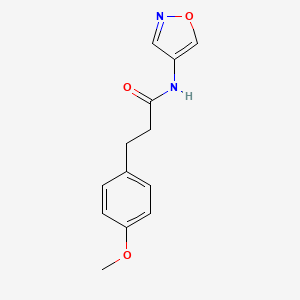
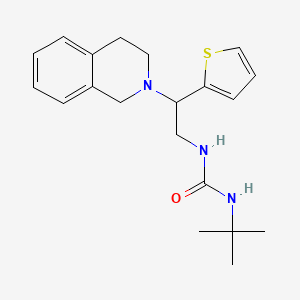
![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)
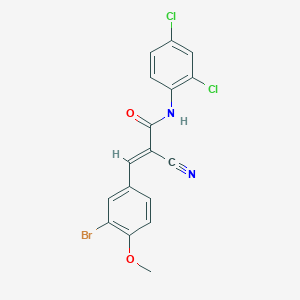

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)
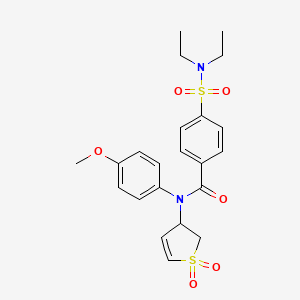
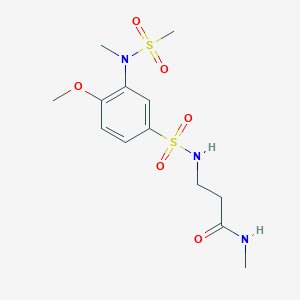

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)